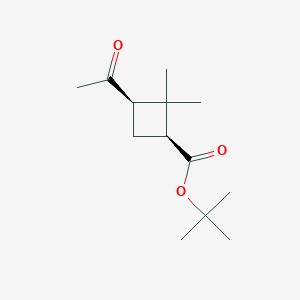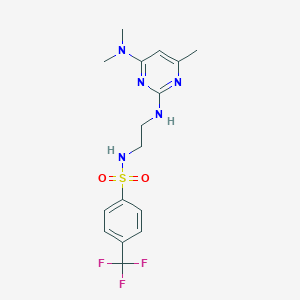![molecular formula C23H22FN5O2 B2736161 3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 844456-48-0](/img/structure/B2736161.png)
3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The compound is a purine-based derivative with a pyrimidine ring fused to it.
- It contains a fluorophenylmethyl group and a phenyl group.
- The structure suggests potential biological activity.
Synthesis Analysis
- The synthesis of this compound involves combining appropriate precursors through chemical reactions.
- Specific synthetic routes may vary based on the desired substituents and functional groups.
Molecular Structure Analysis
- The molecular formula is C23H22FN5O2 .
- The compound has a pyrimidine core with additional aromatic rings.
- The fluorophenylmethyl group contributes to its structure.
Chemical Reactions Analysis
- The compound can participate in various reactions, including substitution, oxidation, and reduction.
- Further studies are needed to explore its reactivity.
Physical And Chemical Properties Analysis
- Melting point : Approximately 338–340°C .
- Solubility : Soluble in certain organic solvents.
- Spectral data : IR, NMR, and mass spectra provide information about functional groups and connectivity.
科学的研究の応用
Crystallographic Insights
Studies on structurally similar compounds, such as various 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, have revealed intricate details about molecular interactions and crystal structures. These insights include the formation of dimers through hydrogen bonds and pi-pi stacking interactions, highlighting the compound's potential in understanding molecular assembly and design principles in solid-state chemistry (Trilleras et al., 2009).
Medicinal Chemistry Applications
Research into pyrido and pyrimidine derivatives often focuses on their biological activities, such as urease inhibition. For example, studies on 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and related compounds have explored their potential as urease inhibitors, offering a glimpse into the therapeutic applications of these compounds in treating diseases associated with urease activity (Rauf et al., 2010).
Material Science and Photophysical Properties
The design and synthesis of pyrimidine-phthalimide derivatives demonstrate the versatility of pyrimidine derivatives in creating materials with novel photophysical properties. These compounds exhibit solid-state fluorescence and solvatochromism, making them interesting candidates for materials science applications, such as fluorescent probes and sensors (Yan et al., 2017).
Supramolecular Chemistry
The study of ureidopyrimidones, which share a similar pyrimidine core to the compound , has highlighted their strong dimerization capabilities via quadruple hydrogen bonding. This property is significant for supramolecular chemistry, where the creation of complex molecular assemblies through non-covalent interactions is a key area of interest (Beijer et al., 1998).
Safety And Hazards
- No specific safety data is available for this compound.
- Always handle chemicals with proper precautions and follow safety guidelines.
将来の方向性
- Investigate its potential as a neuroprotective or anti-neuroinflammatory agent.
- Explore its interactions with cellular proteins and pathways.
- Conduct further studies to elucidate its biological effects.
Please note that detailed information on safety and hazards would require specific experimental data and toxicity studies. Researchers should proceed with caution and follow established safety protocols when working with this compound12. For future directions, additional research is needed to fully understand its therapeutic potential. 🌟
特性
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c1-15-12-27(18-6-4-3-5-7-18)22-25-20-19(28(22)13-15)21(30)29(23(31)26(20)2)14-16-8-10-17(24)11-9-16/h3-11,15H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAMTXDCIBXKQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

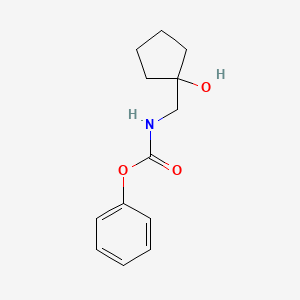
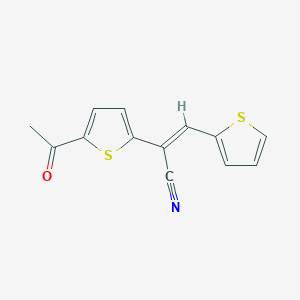
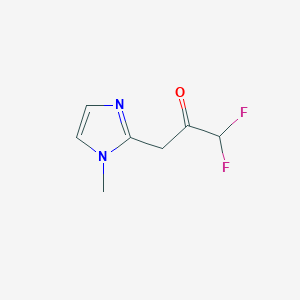
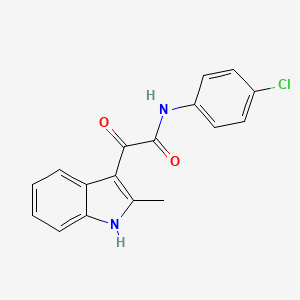
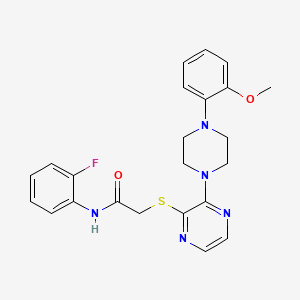
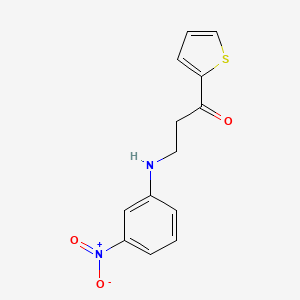
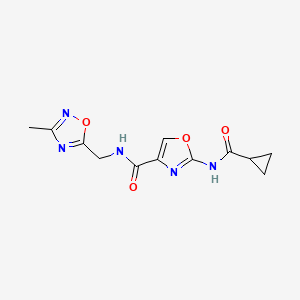
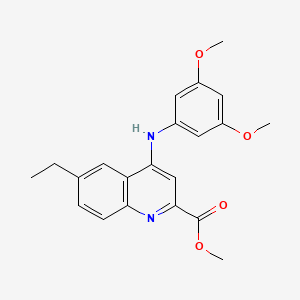
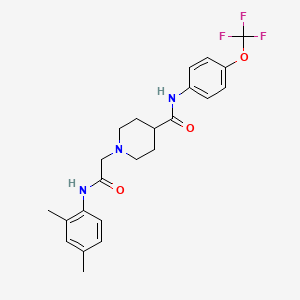
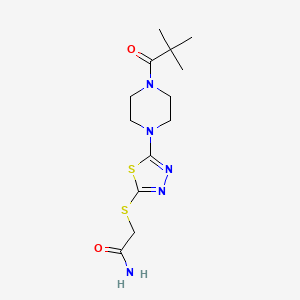

![1-(4-Methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2736097.png)
